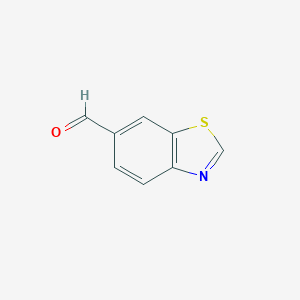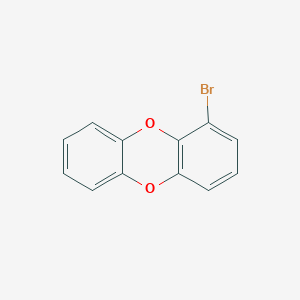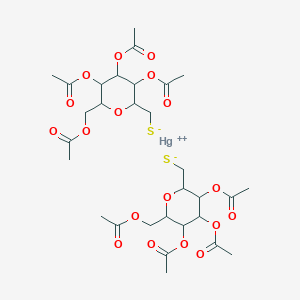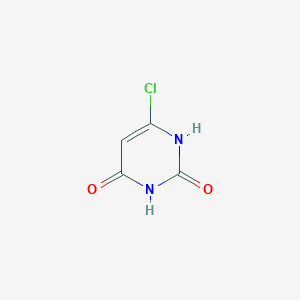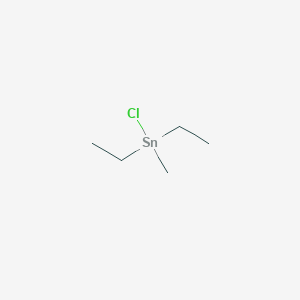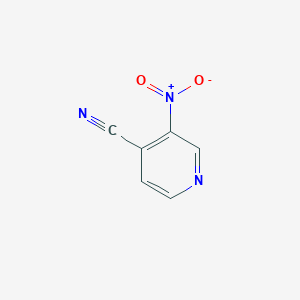
N1-b-D-Glucopyranosylamino-guanidine HNO3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of glucopyranosylamino-guanidine derivatives involves multiple steps, including acetylation, cyclization, and reactions with different chemical agents. For instance, acetylation of N1-(aldopyranosylamino)guanidines with configurations such as d-gluco, d-galacto, and l-arabino yields N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. These derivatives are further cyclized under mild conditions to afford 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, with the structure confirmed via NMR spectroscopy and mass spectrometry (Györgydeák, Holzer, & Thiem, 1997).
Molecular Structure Analysis
The molecular structure of glucopyranosylamino-guanidine compounds is characterized using techniques like NMR spectroscopy and mass spectrometry. These analyses provide insights into the cyclization reactions and the resulting pyranosyl nucleosides' structure, aiding in understanding the molecular configuration and structural features of these compounds (Györgydeák, Holzer, & Thiem, 1997).
Chemical Reactions and Properties
The chemical reactions of glucopyranosylamino-guanidine derivatives involve cyclization reactions leading to the formation of 1H-1,2,4-triazoles and the exploration of guanidine nucleosides' bioactivity. Some synthesized guanidines have shown anti-influenza activity, indicating their potential in bioactive applications (Liu & Cao, 2008).
Applications De Recherche Scientifique
Therapeutic Applications and Biological Activities
Guanidine derivatives, including compounds similar to N1-b-D-Glucopyranosylamino-guanidine HNO3, exhibit a wide array of biological activities that make them significant in the development of novel drugs. These compounds are explored for their potential in treating diseases through various mechanisms, including acting on the central nervous system (CNS), serving as anti-inflammatory agents, and as inhibitors of different cellular processes. They are particularly noted for their versatility in pharmacological properties, enabling their use in targeting neurological disorders, inflammation, diabetes, and as chemotherapeutic agents (Sączewski & Balewski, 2009). Furthermore, guanidine derivatives are involved in the synthesis and screening of small peptides and peptidomimetics, showing promise as neurodegenerative therapeutic options, among others (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Incretin-Based Therapies
A significant area of research application for guanidine-related compounds is in the development of incretin-based therapies, particularly for metabolic disorders such as diabetes and obesity. Glucagon-like peptide 1 (GLP-1) and its derivatives play a crucial role in glucose homeostasis, making them targets for therapeutic intervention. Research on GLP-1 receptor agonists, a class of drugs derived from guanidine compounds, has demonstrated their effectiveness in lowering blood glucose levels, promoting weight loss, and even showing potential cardioprotective effects. These incretin-based therapies are emerging as vital tools in managing type 2 diabetes and obesity, with ongoing studies exploring their broader therapeutic potential (Donnelly, 2012); (Drucker, 2016).
Propriétés
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMFBNDHOWTVBB-WYRLRVFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369548 |
Source


|
| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
CAS RN |
109853-83-0 |
Source


|
| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

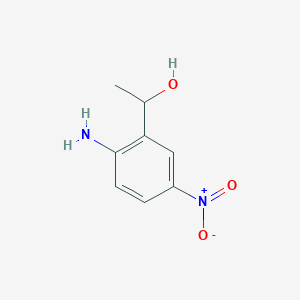
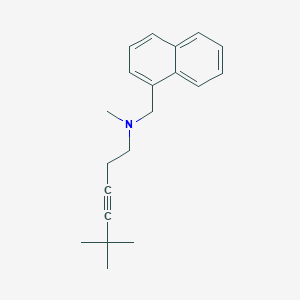
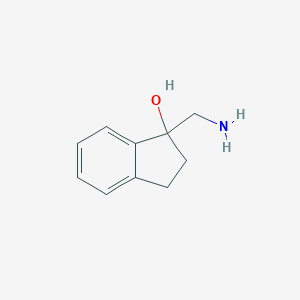
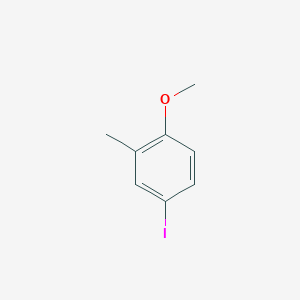
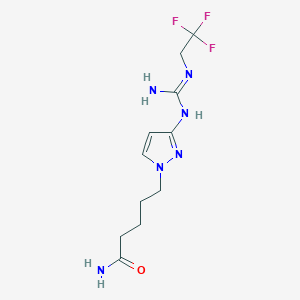
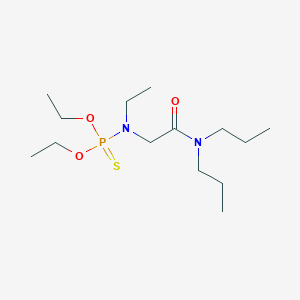
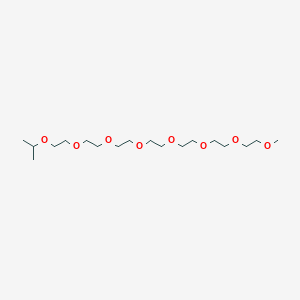
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
